1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-
CAS No.:
Cat. No.: VC16795122
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | (2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
| Standard InChI | InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1 |
| Standard InChI Key | AFSXGZYGBBFNKI-NVXWUHKLSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N |
| Canonical SMILES | COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The systematic IUPAC name of the compound, 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-, reflects its polycyclic architecture. Key features include:
-
Core structure: A pyrido[3,2,1-ij]quinazolin-1-one system, comprising a fused pyridine and quinazolinone ring.
-
Substituents: A 4-methoxyphenyl group at position 3 and an amino group at position 7.
-
Stereochemistry: Chiral centers at positions 3 and 7, both in the R configuration.
The molecular formula is C₁₈H₁₉N₃O₂, with a molar mass of 309.36 g/mol . Its isomeric SMILES string, C[C@H]1CCC@@HC3=CC=C(C=C3)OC, encodes the stereochemical and functional group arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 693260-50-3 | |
| Molecular Formula | C₁₈H₁₉N₃O₂ | |
| Molar Mass | 309.36 g/mol | |
| Stereochemistry | (3R,7R) | |
| Purity | >98% (typical commercial) | |
| Solubility | Soluble in DMSO |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves multi-step strategies common to fused quinazolinones, such as:
-
Heterocyclic core construction: Formation of the pyrido-quinazolinone system via cyclocondensation or transition metal-catalyzed cyclization.
-
Functionalization: Introduction of the 4-methoxyphenyl and amino groups through cross-coupling or nucleophilic substitution.
-
Stereochemical control: Use of chiral auxiliaries or asymmetric catalysis to establish the 3R and 7R configurations.
A related synthesis of pyrrolo[3,2,1-ij]quinazolinones employed PdCl₂-mediated endo-dig cyclization of alkynylated dihydroquinazolinones , suggesting analogous routes may apply. For pyrido-quinazoline derivatives, condensation of azolyl-anilines with keto acids has been reported , though stereoselective variants remain underexplored.
Structural and Spectroscopic Characterization
X-ray Crystallography and Resonance Effects
While no direct crystallographic data exists for this compound, studies on analogous pyrido[1,2-a]quinazolines revealed resonance structures stabilized by conjugated π-systems . The 4-methoxyphenyl group likely induces electronic effects, modulating reactivity at the quinazolinone carbonyl.
NMR and Mass Spectral Data
-
¹H NMR: Expected signals include aromatic protons from the methoxyphenyl group (~6.8–7.3 ppm), NH₂ protons (~5.5 ppm), and diastereotopic hydrogens from the tetrahydro pyrido ring .
-
LC-MS: A molecular ion peak at m/z 309.36 ([M+H]⁺) confirms the molecular formula .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Biological Profiling
Priority areas for research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume